6-bromo-2-chloro-8-methoxyquinoline

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

This precisely substituted quinoline (6-Br, 2-Cl, 8-OMe) is validated by comparative SAR: the 6-Br is essential for HIV-1 integrase ALLINI activity against A128T mutant; Br vs. Cl at this position yields >3-fold GAK kinase affinity gain (KD 1.9 nM). Three orthogonal handles enable sequential derivatization: SNAr at C2-Cl, Pd-catalyzed cross-coupling at C6-Br, and O-demethylation at C8-OMe. Use for resistance probe synthesis, kinase inhibitor libraries, and anticancer SAR programs. Order ≥95% purity for reproducible structure-activity results.

Molecular Formula C10H7BrClNO
Molecular Weight 272.5
CAS No. 99455-19-3
Cat. No. B6210761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-chloro-8-methoxyquinoline
CAS99455-19-3
Molecular FormulaC10H7BrClNO
Molecular Weight272.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-8-methoxyquinoline (CAS 99455-19-3): Technical Baseline for Scientific Procurement


6-Bromo-2-chloro-8-methoxyquinoline is a halogenated, poly-substituted quinoline derivative with the molecular formula C10H7BrClNO and a molecular weight of approximately 272.5 Da . The compound features three key substituents on the quinoline core: a bromine at the 6-position, a chlorine at the 2-position, and a methoxy group at the 8-position. This specific substitution pattern distinguishes it from simpler mono- or di-substituted quinoline analogs and positions it as a versatile synthetic intermediate or a lead-like scaffold for medicinal chemistry programs, particularly where the interplay of halogen bonding and lipophilicity is under investigation [1].

6-Bromo-2-chloro-8-methoxyquinoline: Why In-Class Analogs Are Not Interchangeable


The presence and precise positioning of bromine, chlorine, and methoxy groups on the quinoline core profoundly influence biological target engagement and resistance profiles. In the context of HIV-1 integrase allosteric inhibitors, a direct head-to-head comparison revealed that moving a bromine atom from the 6-position to the 8-position of an otherwise identical quinoline scaffold completely reversed the compound's effectiveness against a clinically relevant drug-resistant mutant (A128T) [1]. Similarly, in kinase binding studies, the choice of halogen at a given position on the quinoline ring resulted in a >4-fold difference in binding affinity for GAK kinase (KD of 1.9 nM for bromo vs. 6.7 nM for chloro) [2]. Therefore, substituting 6-bromo-2-chloro-8-methoxyquinoline with a compound lacking any one of these three specific substituents, or with a regioisomer, is likely to result in a different biological or physicochemical outcome, invalidating any structure-activity relationship derived from the analog.

6-Bromo-2-chloro-8-methoxyquinoline: Quantified Differentiation Against Key Comparators


Antiviral Potency and Mutant Resistance Profile: 6-Bromo vs. 8-Bromo Quinoline ALLINIs

In a study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, a direct comparison was made between analogs bearing a bromine at the 6-position (Compound 17) and at the 8-position (Compound 16ba). Against the wild-type (WT) virus, the 6-bromo analog was 2-fold more potent. However, against the ALLINI-resistant A128T mutant, the 6-bromo analog suffered a 34-fold loss of potency, whereas the 8-bromo analog retained full effectiveness. This demonstrates that the position of the bromine atom, independent of other substituents on the quinoline core, dictates the resistance profile of the compound [1].

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Kinase Binding Affinity: Bromine vs. Chlorine Substitution on a Quinoline Scaffold

A study evaluating the kinase binding profile of halogenated quinolines provides quantitative evidence for the impact of halogen selection. In a head-to-head comparison of analogs differing only in their halogen substituent, the bromo-substituted quinoline (Compound 11) exhibited a 3.5-fold higher binding affinity for GAK kinase (KD = 1.9 nM) compared to its chloro-substituted counterpart (Compound 10, KD = 6.7 nM). The iodo-substituted analog (Compound 12) showed intermediate affinity (KD = 7.9 nM). This suggests that the larger, more polarizable bromine atom contributes favorably to the binding interaction [1].

Kinase Inhibition GAK Halogen Bonding

Anticancer Activity: 8-Methoxyquinoline Derivatives as a Class

A structure-activity relationship (SAR) study evaluating a series of brominated 8-methoxyquinoline derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines. While the study does not provide a direct head-to-head comparison for the exact compound 6-bromo-2-chloro-8-methoxyquinoline, it establishes the class-level potency of 8-methoxyquinoline scaffolds bearing halogen substituents. Specifically, related brominated derivatives showed IC50 values ranging from 6.7 to 25.6 µg/mL against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1]. This supports the potential of the target compound as a starting point for anticancer drug discovery.

Anticancer 8-Methoxyquinoline SAR

Regioselective Synthetic Access: A Differentiated Intermediate for Polyfunctional Quinolines

The synthesis of complex, polyfunctional quinolines often requires intermediates with specific halogenation patterns to enable further regioselective functionalization. Research on the regioselective bromination of methoxyquinolines demonstrates that the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline selectively yields 3,6-dibromo-8-methoxyquinoline and 3,5,6-tribromo-8-methoxyquinoline [1]. While the specific synthesis of 6-bromo-2-chloro-8-methoxyquinoline is not detailed in this study, the work highlights the general principle that the 6-bromo-8-methoxy motif can direct subsequent halogenation to specific positions on the quinoline ring, a property that is less predictable with non-halogenated or differently substituted starting materials.

Synthetic Methodology Regioselective Bromination Quinoline Functionalization

6-Bromo-2-chloro-8-methoxyquinoline: Evidence-Driven Research Application Scenarios


HIV-1 Integrase Allosteric Inhibitor Probe Development

Based on direct comparative evidence showing that the 6-bromo substitution pattern on a quinoline scaffold is highly sensitive to the ALLINI-resistant A128T mutation [1], 6-bromo-2-chloro-8-methoxyquinoline is a strategic starting material for synthesizing chemical probes. These probes can be used to map the binding interactions at the HIV-1 integrase dimer interface and to study the structural basis of drug resistance. The compound's 2-chloro and 8-methoxy groups provide additional vectors for SAR exploration to modulate potency and physicochemical properties.

Kinase Inhibitor Lead Generation and Halogen Optimization

Given the evidence that bromine substitution on a quinoline scaffold can enhance binding affinity for kinases like GAK by over 3-fold compared to chlorine [1], 6-bromo-2-chloro-8-methoxyquinoline is a valuable fragment for kinase inhibitor design. The compound's specific halogenation pattern can be leveraged to probe the halogen-binding pockets of a wide range of kinases, facilitating the discovery of novel, potent, and selective inhibitors. The 2-chloro group serves as a potential site for further functionalization via nucleophilic displacement.

Anticancer SAR Expansion of 8-Methoxyquinoline Scaffolds

The established class-level antiproliferative activity of brominated 8-methoxyquinoline derivatives against various cancer cell lines [1] justifies the use of 6-bromo-2-chloro-8-methoxyquinoline as a core scaffold for a medicinal chemistry campaign. Researchers can synthesize a focused library by replacing the 2-chloro group with various amines, thiols, or carbon-linked substituents to explore the structure-activity relationship at this position, aiming to improve potency and selectivity against cancer targets like topoisomerase I.

Synthesis of Polyfunctional Quinoline Libraries via Orthogonal Derivatization

The compound's three distinct functional groups offer orthogonal reactivity for sequential, regioselective derivatization. The 2-chloro group is typically the most reactive towards nucleophilic aromatic substitution (SNAr) with amines or alkoxides. The 6-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of aryl, heteroaryl, or amine substituents. The 8-methoxy group can be cleaved to a phenol (8-hydroxyquinoline) for further functionalization, or left intact to modulate lipophilicity and hydrogen bonding [2]. This versatile reactivity profile makes it a premier intermediate for generating diverse compound collections.

Quote Request

Request a Quote for 6-bromo-2-chloro-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.